molecular formula C15H17NO4 B13009141 Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Número de catálogo: B13009141
Peso molecular: 275.30 g/mol
Clave InChI: KSODLTPLBOWLFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Table 1: Structural Comparison of Benzoxazepine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
Target Compound 4-(Cyclopropylmethyl), 3-oxo, 7-COOCH₃ C₁₅H₁₇NO₄ Ketone, ester, cyclopropane
Methyl 4-cyclohexyl analog 4-Cyclohexyl, 3-oxo, 7-COOCH₃ C₁₇H₂₁NO₄ Ketone, ester, cyclohexane
(R)-N-(1-(Cyclopropylmethyl)-2-oxoazepan-3-yl) 1-Cyclopropylmethyl, 2-oxo C₂₄H₃₃N₅O₃ Amide, piperidine, quinazolinone
11-(4-Methylpiperazinyl)dibenzoxazepine 11-(4-Methylpiperazinyl) C₁₈H₁₉N₃O Piperazine, dibenzoxazepine

Key Observations :

  • Substituent Effects : The target compound’s cyclopropylmethyl group introduces greater steric strain than the cyclohexyl group in its analog, potentially affecting solubility and metabolic stability.
  • Electronic Profiles : The electron-withdrawing ester and ketone groups enhance electrophilicity at the carbonyl carbons compared to amide-containing derivatives.
  • Ring Strain : The cyclopropane moiety distinguishes this compound from analogs with saturated aliphatic substituents (e.g., cyclohexyl), influencing conformational dynamics.

This structural diversity underscores the adaptability of benzoxazepine scaffolds in medicinal chemistry and materials science.

Propiedades

Fórmula molecular

C15H17NO4

Peso molecular

275.30 g/mol

Nombre IUPAC

methyl 4-(cyclopropylmethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-13-12(6-11)8-16(7-10-2-3-10)14(17)9-20-13/h4-6,10H,2-3,7-9H2,1H3

Clave InChI

KSODLTPLBOWLFU-UHFFFAOYSA-N

SMILES canónico

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CC3

Origen del producto

United States

Métodos De Preparación

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzoxazepine ring Cyclization of 2-aminobenzyl derivatives with bromoacetyl bromide or ethyl glycinate hydrochloride in pyridine or DMF Formation of 2,3,4,5-tetrahydrobenzo[f]oxazepine core
2 Alkylation Reaction with cyclopropylmethyl chloride or bromide in presence of base (e.g., K2CO3) in DMF Introduction of cyclopropylmethyl substituent at nitrogen or carbon position
3 Oxidation Controlled oxidation using mild oxidants (e.g., PCC, Dess–Martin periodinane) Formation of 3-oxo group on the tetrahydro ring
4 Esterification Treatment with methyl chloroformate or direct use of methyl ester intermediates Formation of methyl 7-carboxylate group

Representative Synthetic Example

A patent (WO2016087370A1) describes the preparation of related benzoxazepine derivatives with cyclopropylmethyl substituents as CXCR7 receptor modulators. The key steps include:

  • Synthesis of the benzoxazepine scaffold by cyclization of appropriate amino alcohols.
  • Alkylation with cyclopropylmethyl halides under basic conditions.
  • Introduction of keto functionality by oxidation.
  • Final esterification to yield methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate.

This method emphasizes the use of mild conditions to preserve sensitive functional groups and achieve high regioselectivity.

Alternative Approaches

  • Hydrogenolysis and protective group strategies : In related benzodiazepine and benzoxazepine syntheses, benzyl protecting groups are used and later removed by Pd/C catalyzed hydrogenolysis to reveal hydroxyl or amino groups for further functionalization.
  • Use of activated esters and coupling agents : For ester formation, reagents like BOP-Cl (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) facilitate coupling of carboxylic acids with methanol or amino alcohols.

Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range Notes
Cyclization Room temperature to 50 °C, solvents like DMF, pyridine 64-90% Two-step protocols with bromoacetyl bromide preferred over one-step
Alkylation DMF, K2CO3, 50 °C, 12-18 h 70-85% Excess base ensures complete substitution
Oxidation Mild oxidants, room temperature to 40 °C 60-80% Avoids overoxidation or ring cleavage
Esterification Methyl chloroformate, Et3N, 0 °C to room temperature 75-90% Controlled addition prevents side reactions

Analytical and Purification Techniques

  • Chromatography : Flash column chromatography or preparative HPLC to isolate pure compounds.
  • Spectroscopy : NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.
  • Crystallography : X-ray diffraction used for definitive structural confirmation in some studies.

Summary Table of Preparation Methods

Method Aspect Description Reference
Core ring formation Cyclization of amino benzyl derivatives with bromoacetyl bromide or ethyl glycinate
Cyclopropylmethyl introduction Alkylation with cyclopropylmethyl halides in DMF with K2CO3
Keto group formation Mild oxidation with PCC or Dess–Martin periodinane
Esterification Reaction with methyl chloroformate or use of methyl ester intermediates
Protective group strategy Benzyl protection and Pd/C hydrogenolysis for functional group manipulation

Análisis De Reacciones Químicas

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include basic or acidic environments, elevated temperatures, and the presence of catalysts such as copper or palladium . Major products formed from these reactions include various substituted oxazepine derivatives with potential pharmacological activities.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that compounds similar to Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting potential for development as new antidepressants .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In vitro assays indicated that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, a case study involving its analogs showed a reduction in cell viability in breast cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells .

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety of this compound in treating mood disorders and cognitive decline. Early results show promise in improving patient outcomes with minimal side effects .

Polymer Synthesis

This compound can be utilized as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with tailored properties for applications in coatings and adhesives .

Drug Delivery Systems

The ability to modify the compound's structure opens avenues for creating drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents .

Mecanismo De Acción

The mechanism of action of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, which is associated with its potential use in treating neurological disorders . The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The benzo[1,4]oxazepine core is shared among several analogs, but substituent differences critically impact physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Position 4 Substituent Position 7 Substituent Key Functional Groups
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (Target) Benzo[f][1,4]oxazepine Cyclopropylmethyl Methyl ester 3-oxo, ester
Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate Benzo[f][1,4]oxazepine 2-Fluorophenyl Methyl ester 3-oxo, ester
7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3e) Benzo[e][1,4]oxazepine Phenyl (position 2) Chlorine 5-oxo, chloro
(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol Benzo[f][1,4]oxazepine Cyclopropylmethyl Hydroxymethyl None

Key Observations :

Core Structure Differences : The target compound and share the benzo[f] fusion, whereas uses benzo[e], altering ring planarity and electronic conjugation. Benzo[f] derivatives may exhibit enhanced rigidity, affecting binding to biological targets.

Functional Group Impact :

  • The 3-oxo group in the target compound and enhances hydrogen-bond acceptor capacity, critical for receptor binding.
  • The methyl ester in the target compound and vs. the hydroxymethyl in alters solubility: esters are more lipophilic, whereas alcohols may engage in stronger polar interactions.

Physicochemical and Spectroscopic Data

Comparative NMR and mass spectrometry data highlight structural distinctions:

Analysis :

  • The target compound’s cyclopropylmethyl group produces distinct multiplet signals in the 1H-NMR (δ 1.0–1.5) and 13C-NMR (δ 8–12), absent in aryl-substituted analogs .
  • The ester carbonyl (δ ~170 in 13C-NMR) differentiates the target from the hydroxymethyl analog , which lacks this signal.

Research Implications

The cyclopropylmethyl group in the target compound offers a balance of steric bulk and metabolic resistance, making it preferable to halogenated aryl groups in drug design. Its ester group provides a handle for prodrug strategies, contrasting with the hydroxymethyl group in , which may require protection during synthesis. Further studies should explore the pharmacokinetic profiles of these analogs to validate structure-activity relationships.

Actividad Biológica

Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS No. 1707603-12-0) is a compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo-fused oxazepine ring. Its molecular formula is C14H15NO4C_{14}H_{15}NO_{4} with a molecular weight of approximately 261.27 g/mol. The structural formula can be represented as follows:

Molecular Structure C14H15N O4\text{Molecular Structure }\quad \text{C}_{14}\text{H}_{15}\text{N O}_{4}

Biological Activity

Research on methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has indicated various biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties due to its structural resemblance to melatonin agonists like tasimelteon .
  • Neuroprotective Properties : Some derivatives of oxazepines have shown neuroprotective effects in animal models, indicating that this compound may also confer similar benefits.
  • Anti-inflammatory Activity : Compounds within the same class have been noted for their anti-inflammatory properties, suggesting possible therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on Melatonin Receptor Agonists : Research has demonstrated that melatonin receptor agonists can significantly improve sleep quality and reduce anxiety in clinical settings . Given the structural similarities to melatonin-related compounds, methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate may exhibit comparable effects.
  • Neuroprotective Studies : A study published in PubMed Central highlighted that certain oxazepine derivatives provided neuroprotection against oxidative stress-induced neuronal death . This suggests that methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate could be further investigated for similar protective effects.

Data Table of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Tasimelteon1195768-41-7Melatonin agonist; sleep disorders
Methyl 4-(cyclopropylmethyl)-3-oxo...1707603-12-0Potential antidepressant; neuroprotective
Other Oxazepine DerivativesVariousAnti-inflammatory; neuroprotective

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.